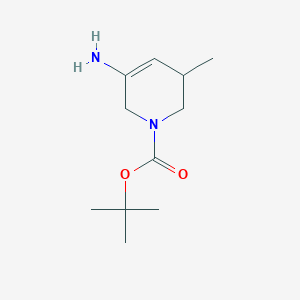

tert-Butyl 5-amino-3-methyl-3,6-dihydropyridine-1(2H)-carboxylate

Descripción

tert-Butyl 5-amino-3-methyl-3,6-dihydropyridine-1(2H)-carboxylate is a dihydropyridine derivative featuring a tert-butyl carbamate protecting group, an amino substituent at position 5, and a methyl group at position 2. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and heterocyclic scaffolds . Its partially saturated pyridine ring enhances conformational flexibility, enabling interactions with biological targets while maintaining synthetic versatility.

Propiedades

Fórmula molecular |

C11H20N2O2 |

|---|---|

Peso molecular |

212.29 g/mol |

Nombre IUPAC |

tert-butyl 5-amino-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C11H20N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h5,8H,6-7,12H2,1-4H3 |

Clave InChI |

AWNITLZZWGROBY-UHFFFAOYSA-N |

SMILES canónico |

CC1CN(CC(=C1)N)C(=O)OC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-amino-3-methyl-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an amine and a β-keto ester under acidic or basic conditions. The reaction may proceed through the formation of an intermediate enamine, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions to form corresponding pyridine derivatives.

Reduction: Reduction reactions could lead to the formation of tetrahydropyridine derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Aplicaciones Científicas De Investigación

The compound has shown promise in various biological assays, particularly in cancer research. It is believed to possess antitumor properties, making it a candidate for further investigation in oncological therapies.

Antitumor Activity

A study evaluated the antitumor potential of several derivatives related to pyridine compounds. Although not directly tested alone, derivatives of similar structures have demonstrated significant growth inhibition in triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) . The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis, which are critical pathways in cancer treatment.

Case Study 1: Anticancer Evaluation

In vitro studies conducted on related compounds demonstrated their ability to inhibit tumor growth in chick chorioallantoic membrane models. One notable derivative exhibited a GI50 concentration of 13 μM against MDA-MB-231 cells, indicating effective cytotoxicity while sparing non-tumorigenic cells . This suggests a selective action that could minimize side effects commonly associated with conventional chemotherapy.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of tert-butyl 5-amino-3-methyl-3,6-dihydropyridine derivatives to target proteins involved in cancer progression. These studies have identified potential interactions with key receptors such as VEGFR-2, which plays a crucial role in angiogenesis and tumor growth .

Mecanismo De Acción

The mechanism of action of tert-Butyl 5-amino-3-methyl-3,6-dihydropyridine-1(2H)-carboxylate would likely involve interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound could modulate their activity, leading to various physiological effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Dihydropyridine Family

The compound shares structural similarities with other tert-butyl-protected dihydropyridine derivatives. Key distinctions arise from substituent positions and functional groups:

Table 1: Structural and Functional Comparison

Actividad Biológica

tert-Butyl 5-amino-3-methyl-3,6-dihydropyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₂₀N₂O₂

- Molecular Weight : 212.29 g/mol

- CAS Number : 2306265-67-6

Biological Activity Overview

The biological activity of tert-butyl 5-amino-3-methyl-3,6-dihydropyridine-1(2H)-carboxylate has been explored in various studies, particularly focusing on its antioxidant properties, potential as an enzyme inhibitor, and effects on cellular processes.

Antioxidant Activity

Research indicates that dihydropyridine derivatives, including tert-butyl 5-amino-3-methyl-3,6-dihydropyridine-1(2H)-carboxylate, exhibit notable antioxidant properties. These compounds can reduce oxidative stress by scavenging free radicals and modulating redox signaling pathways.

A study highlighted that certain dihydropyridine derivatives demonstrated significant antiradical activity, with the highest activity observed in compounds containing hydroxyl groups at specific positions . This suggests that structural modifications can enhance the antioxidant efficacy of these compounds.

Enzyme Inhibition

Dihydropyridine derivatives are known for their ability to inhibit various enzymes. For instance, they have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. In vitro studies have demonstrated that certain dihydropyridine compounds exhibit selective inhibition against CDK2 and CDK9, with IC50 values indicating effective inhibition at low concentrations .

Case Study 1: Antioxidant Efficacy

A study evaluating the antioxidant properties of several dihydropyridine derivatives found that tert-butyl 5-amino-3-methyl-3,6-dihydropyridine-1(2H)-carboxylate significantly reduced lipid peroxidation in cellular models. The compound's ability to decrease reactive oxygen species (ROS) levels was attributed to its structural characteristics that facilitate electron donation .

Case Study 2: Enzyme Inhibition Profile

Another investigation into the inhibitory effects of this compound on CDK enzymes revealed that it not only inhibited cell proliferation in cancer cell lines but also showed selectivity towards specific CDKs. The study utilized a range of human tumor cell lines to assess the antiproliferative effects and found promising results in terms of both efficacy and selectivity .

Comparative Analysis of Biological Activities

| Compound | Antioxidant Activity | CDK Inhibition (IC50) | Cell Line Efficacy |

|---|---|---|---|

| tert-Butyl 5-amino-3-methyl-3,6-dihydropyridine-1(2H)-carboxylate | High | 0.36 µM (CDK2) | HeLa, HCT116 |

| Other Dihydropyridines | Moderate | Varies | Varies |

The mechanism by which tert-butyl 5-amino-3-methyl-3,6-dihydropyridine-1(2H)-carboxylate exerts its biological effects is believed to involve modulation of redox-sensitive signaling pathways. By acting as a calcium channel modulator and antioxidant, it may influence cellular responses to oxidative stress and apoptosis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.